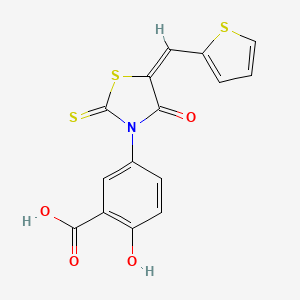

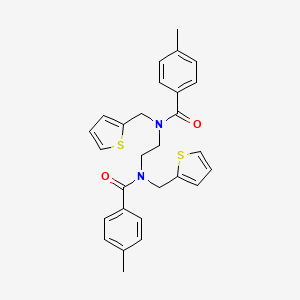

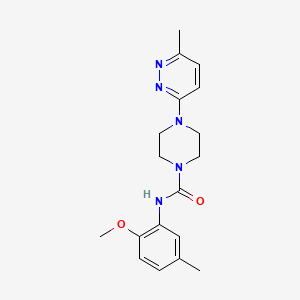

(E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound can be synthesized by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids have been used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis

The molecular formula of the compound is C17H12N2O5S3 and it has a molecular weight of 420.47.Chemical Reactions Analysis

Thiophene, a component of the compound, can undergo various reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 420.47. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Biological Activity

Researchers have explored the synthesis of derivatives similar to the specified compound, investigating their biological activities. For instance, a study focused on synthesizing 2-hydroxy benzoic acid derivatives, which were evaluated for antibacterial and antifungal activities. This approach highlights the potential of these compounds in developing antimicrobial agents (H. S. Patel & Sumeet J. Patel, 2010).

Fluorescence Properties and Sensing Applications

Another study synthesized a compound with a similar structure, demonstrating its effectiveness as a selective fluorescent sensor for Co^2+ ions. This suggests potential applications in environmental monitoring and analytical chemistry (Li Rui-j, 2013).

Photocatalytic and Corrosion Inhibition Applications

The modification of poly-benzothiadiazole derivatives has been researched for photocatalytic applications, such as singlet oxygen generation in water, indicating potential uses in environmental and chemical processes (H. Urakami, Kai A. I. Zhang, & F. Vilela, 2013). Additionally, certain derivatives have shown promise as corrosion inhibitors for mild steel in hydrochloric acid, pointing towards applications in material science and engineering (M. Bedair et al., 2022).

Anticancer Properties

The anticancer activities of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids were investigated, with the compounds displaying weak to medium anticancer activity against certain cancer cell lines. This research opens pathways for the development of new anticancer agents (V. Horishny, T. Chaban, & V. Matiychuk, 2021).

Future Directions

properties

IUPAC Name |

2-hydroxy-5-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4S3/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)21)7-9-2-1-5-22-9/h1-7,17H,(H,19,20)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBQKHAEISOPFF-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-hydroxy-5-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Phenyl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2696114.png)

![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)

![Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2696129.png)

![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)

![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)

![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)